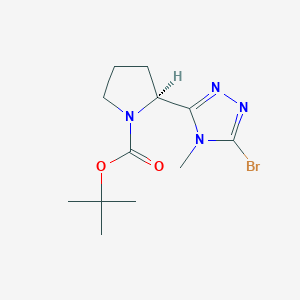

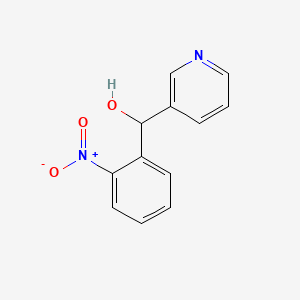

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

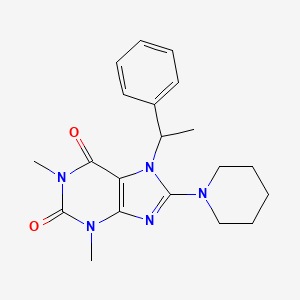

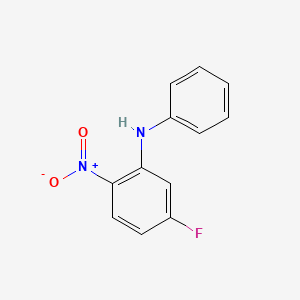

The compound "Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate" is a chiral molecule that is likely to be an intermediate or a product in the synthesis of various biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is often found in pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excesses . Another study reports the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, showcasing the versatility of tert-butyl esters in synthesis . Additionally, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been optimized for large-scale production .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine derivatives has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and the proline ring adopting an envelope conformation . Similarly, the crystal structure of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was elucidated, and its molecular structure was optimized using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Tert-butyl pyrrolidine derivatives can undergo various chemical reactions, such as hydrolysis, cyclization, and substitution, to yield a wide range of products. The in situ hydrolysis of tert-butyl esters to produce corresponding acids in a single microreactor has been demonstrated . Moreover, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates shows the potential of these compounds to be transformed into novel macrocyclic inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their molecular structure. The presence of substituents such as bromo, methyl, and triazole groups can affect the compound's reactivity, solubility, and stability. The tert-butyl group typically imparts steric bulk, which can protect reactive sites during chemical transformations [1-4]. The crystallographic studies provide insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns, which are crucial for understanding the compound's behavior in different environments [5, 9].

Aplicaciones Científicas De Investigación

Chemical Structure and Properties

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is an example of a trisubstituted pyrrolidin-2-one, a compound with an all-cis configuration. The absolute configurations of the C atoms in the lactam ring were studied, highlighting its stereochemistry (Weber et al., 1995).

Synthetic Applications

In synthetic chemistry, compounds like tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate are important intermediates. For instance, they are used in anionic cascade recyclizations to form pyrrolo[1,2-b][1,2,4]triazine derivatives, showcasing their versatility in creating complex heterocyclic structures (Ivanov, 2020). Additionally, they have been employed in the synthesis of various pyrrolidine derivatives, as demonstrated in the preparation of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007).

Catalytic and Medicinal Chemistry

These compounds play a role in medicinal chemistry, such as in the synthesis of antilipidemic agents. Enantiomers of related compounds have been studied for their effects on plasma triglyceride and cholesterol levels (Ohno et al., 1999). They are also crucial in the study of enzyme-mediated reactions, as seen in the investigation of cytochrome P450 isoforms’ metabolism of similar compounds (Prakash et al., 2008).

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN4O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-15-10(13)16(9)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMPYFVDGSVFMK-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(N2C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(N2C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)